molecular formula C20H36O6 B12777218 972Pnj6nhn CAS No. 54383-26-5

972Pnj6nhn

Cat. No.: B12777218
CAS No.: 54383-26-5
M. Wt: 372.5 g/mol
InChI Key: BBGKDYHZQOSNMU-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane 972Pnj6nhn ) is a complex organic molecule with the molecular formula C20H36O6 . It is characterized by its unique structure, which includes multiple oxygen atoms and cyclohexane rings. This compound is known for its stereochemistry, having four defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of these targets. This compound’s unique structure allows it to fit into binding pockets with high specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific stereochemistry and the presence of multiple cyclohexane rings, which provide distinct binding properties and reactivity compared to other similar compounds .

Properties

CAS No.

54383-26-5

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

(1S,9S,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane

InChI

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18-,19-,20-/m0/s1

InChI Key

BBGKDYHZQOSNMU-MUGJNUQGSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)OCCOCCO[C@H]3CCCC[C@@H]3OCCOCCO2

Canonical SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.